(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine
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Overview
Description
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine is a complex organic compound with a unique structure that includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzocycloheptene Ring: This step involves the cyclization of a suitable precursor to form the benzocycloheptene ring system.
Introduction of the Dioxa Groups:
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a substitution reaction, typically using a p-tolyl halide and a suitable base.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(4-methoxy-phenyl)-amine
- (5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine
Uniqueness
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine is unique due to its specific substitution pattern and the presence of the p-tolyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-6-8-16(9-7-13)18-10-17-19-11-14-4-2-3-5-15(14)12-20-17/h2-9,17-18H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMZOENZYSVDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351528 |
Source
|
Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309720-04-5 |
Source
|
Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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